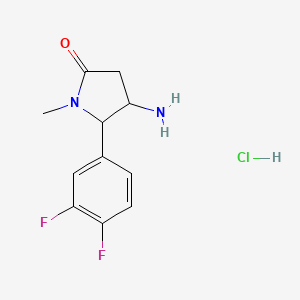

4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Description

4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride (CAS: 1423029-81-5) is a pyrrolidinone derivative featuring a five-membered lactam ring substituted with a 3,4-difluorophenyl group at the 5-position and a methyl group at the 1-position. Its molecular formula is C₁₁H₁₂ClF₂N₂O, with a molecular weight of 270.68 g/mol. The compound is categorized as a primary amine, amide, and halogenated benzene derivative . Notably, commercial supplies of this compound have been discontinued, as indicated by its "discontinued product" status across multiple vendors .

Properties

IUPAC Name |

4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEBSZUJXXPUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-81-5 | |

| Record name | 2-Pyrrolidinone, 4-amino-5-(3,4-difluorophenyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves:

- Construction of the pyrrolidinone ring system

- Introduction of the 3,4-difluorophenyl substituent at position 5

- Installation of the amino group at position 4

- Methylation at the nitrogen (position 1)

- Conversion to the hydrochloride salt for enhanced pharmaceutical properties

Detailed Stepwise Synthetic Route

Step 1: Formation of the Pyrrolidin-2-one Core

- Starting from a suitable γ-lactam precursor or by cyclization of corresponding amino acids or esters.

- The lactam ring is often formed via intramolecular cyclization of amino acid derivatives or by ring closure reactions involving halo-ketones and amines.

Step 2: Introduction of the 3,4-Difluorophenyl Group

- The 3,4-difluorophenyl substituent is introduced through nucleophilic aromatic substitution or cross-coupling reactions.

- A common approach involves using 3,4-difluorophenyl halides (e.g., bromide or iodide) in palladium-catalyzed coupling reactions with the pyrrolidinone intermediate.

- Alternatively, direct alkylation or arylation at the 5-position of the pyrrolidinone ring can be achieved under controlled conditions.

Step 3: Amination at Position 4

- The amino group at position 4 is introduced via selective amination reactions.

- This can be achieved by nitration followed by reduction or direct substitution using ammonia or amine sources.

- Protecting groups may be employed to ensure regioselectivity and to avoid side reactions.

Step 4: N-Methylation of the Pyrrolidinone Nitrogen

- Methylation at the nitrogen atom (position 1) is typically performed using methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions are optimized to avoid over-alkylation or ring opening.

Step 5: Formation of the Hydrochloride Salt

- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate).

- This step enhances the compound’s solubility and stability for pharmaceutical use.

Representative Experimental Data from Literature and Patents

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | γ-Lactam precursor cyclization, base catalysis | Formation of pyrrolidin-2-one ring |

| 2 | 3,4-Difluorophenyl bromide, Pd catalyst, base, solvent (e.g., THF) | Efficient arylation at C-5 position |

| 3 | Ammonia or amine source, reduction agents (if nitration route) | Selective introduction of amino group at C-4 |

| 4 | Methyl iodide, base (e.g., K2CO3), solvent (e.g., acetone) | Methylation of nitrogen without ring degradation |

| 5 | HCl in ethanol or ethyl acetate | Formation of stable hydrochloride salt |

Analytical and Purification Techniques

- Purification: Crystallization from suitable solvents (e.g., ethanol, ethyl acetate), silica gel chromatography.

- Characterization: NMR (1H, 13C), Mass Spectrometry, IR spectroscopy, elemental analysis.

- Salt formation: Confirmed by melting point determination and solubility tests.

Research Findings and Optimization Notes

- The choice of palladium catalyst and ligand significantly affects the yield of the arylation step.

- Protecting groups on the amino functionality can improve regioselectivity and reduce side reactions.

- Methylation conditions must be carefully controlled to prevent over-alkylation or ring cleavage.

- The hydrochloride salt form shows improved aqueous solubility, facilitating biological testing and formulation.

Summary Table of Preparation Methods

This comprehensive synthesis approach for 4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride integrates classical organic transformations tailored for substituted pyrrolidinones, supported by patent disclosures and chemical databases. The methods emphasize regioselectivity, functional group compatibility, and pharmaceutical salt formation to yield a compound suitable for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its closest analogs:

Impact of Structural Modifications

Halogen Substitution on the Phenyl Ring

- Fluorine vs. Chlorine : Fluorine’s small size and strong electron-withdrawing nature enhance metabolic stability and influence aromatic π-π stacking in target interactions. In contrast, chlorine’s larger size and lipophilicity improve membrane permeability but may reduce solubility .

- Mono-fluoro (4-fluoro, ) or mixed chloro-fluoro (4-chloro-3-fluoro, ) substitutions alter electronic and steric profiles, affecting binding affinity and selectivity.

1-Position Substituent

- Methyl vs. Methoxyethyl: The methyl group in most analogs contributes to hydrophobicity and compactness. Replacing it with a 2-methoxyethyl group (as in ) introduces polarity, enhancing aqueous solubility through hydrogen bonding.

Q & A

Q. What strategies optimize solubility for in vitro pharmacological assays?

- Methodological Answer : Co-solvent systems (e.g., DMSO:PBS 1:9) or micellar encapsulation (using β-cyclodextrin) enhance aqueous solubility. For cell-based assays, pre-dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Phase-solubility diagrams guide excipient selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.